An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and a significant tool in biochemical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activity as a covalent inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B and SHP-1. The guide includes detailed experimental methodologies for its synthesis and use in inhibitory assays, alongside visualizations of the relevant biological signaling pathways.
Introduction
2-Bromo-4'-hydroxyacetophenone, also known by synonyms such as 4-(Bromoacetyl)phenol and PTP Inhibitor I, is an organic compound with the CAS number 2491-38-5 .[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] In the realm of scientific research, it is particularly valued as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), making it an invaluable tool for studying cellular signaling pathways implicated in a range of diseases including diabetes, cancer, and inflammatory disorders.[1][3]
Chemical and Physical Properties
2-Bromo-4'-hydroxyacetophenone is a pale beige solid with a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] It is characterized by its lachrymatory and hygroscopic nature, necessitating careful handling and storage.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Bromo-4'-hydroxyacetophenone
| Property | Value | Reference(s) |
| CAS Number | 2491-38-5 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Pale beige solid/White to off-white crystalline powder | [1] |
| Melting Point | 123-126 °C | [1] |
| Boiling Point (Predicted) | 338.7 ± 17.0 °C | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in DMF (20 mg/mL), DMSO (20 mg/mL), and Ethanol (20 mg/mL). | [1][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis of 2-Bromo-4'-hydroxyacetophenone
The primary method for synthesizing 2-Bromo-4'-hydroxyacetophenone is through the bromination of 4'-hydroxyacetophenone.[1] This can be achieved using elemental bromine or a brominating agent like pyridinium (B92312) hydrobromide perbromide in a suitable solvent.
Experimental Protocol: Bromination using Bromine
This protocol is adapted from established synthesis routes.[5]
Materials:
-
4-hydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663)
Procedure:
-
Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C in an ice bath.
-
Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the stirred solution over a period of 20 minutes.
-
Stir the reaction mixture for an additional hour at 0°C.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate it in vacuo.
-
Recrystallize the crude product from ether to yield the purified 2-Bromo-4'-hydroxyacetophenone (14.1 g).
Experimental Protocol: Bromination using Pyridinium Hydrobromide Perbromide
This alternative method avoids the use of elemental bromine.[2]
Materials:
-
4-hydroxyacetophenone
-
Pyridinium hydrobromide perbromide
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-hydroxyacetophenone in THF.
-
Add pyridinium hydrobromide perbromide to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, the product can be isolated and purified, typically by recrystallization from methanol.[1]
Biological Activity and Applications
2-Bromo-4'-hydroxyacetophenone is a well-documented inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in regulating a wide array of cellular processes. It acts as a covalent inhibitor, forming a stable bond with the catalytic domain of its target phosphatases.[3]
Inhibition of PTP1B and a-Glucosidase
2-Bromo-4'-hydroxyacetophenone is a known inhibitor of PTP1B with a reported Ki value of 42 μM.[3][6] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes and obesity.
Inhibition of SHP-1
This compound also inhibits the Src homology region 2 domain-containing phosphatase-1 (SHP-1), with a reported Ki value of 43 μM for the catalytic domain.[3][4] SHP-1 is a critical negative regulator in various signaling pathways, including the JAK/STAT and PI3K/AKT pathways, and is involved in regulating immune responses, cell proliferation, and differentiation.[7] Its inhibition has implications for research in cancer, allergy, and inflammation.[3]
Signaling Pathways
The inhibitory action of 2-Bromo-4'-hydroxyacetophenone on PTP1B and SHP-1 has significant downstream effects on key cellular signaling pathways.
PTP1B and the Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling cascade. By inhibiting PTP1B, 2-Bromo-4'-hydroxyacetophenone enhances and prolongs insulin-mediated signaling, leading to increased glucose uptake and utilization.
SHP-1 and the JAK/STAT Signaling Pathway
SHP-1 is a crucial negative regulator of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. By dephosphorylating JAKs and STATs, SHP-1 terminates the signaling cascade. Inhibition of SHP-1 by 2-Bromo-4'-hydroxyacetophenone can therefore potentiate cytokine and growth factor signaling.
Experimental Protocols: Cellular Assays
The following protocols provide a general framework for assessing the inhibitory activity of 2-Bromo-4'-hydroxyacetophenone in a cellular context. Specific cell lines and conditions should be optimized based on the research question.
Cell-Based PTP1B Inhibition Assay
This protocol outlines a method to determine the effect of 2-Bromo-4'-hydroxyacetophenone on PTP1B activity in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Insulin
-
2-Bromo-4'-hydroxyacetophenone (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-Insulin Receptor (p-IR), anti-Insulin Receptor (IR), anti-phospho-AKT (p-AKT), anti-AKT, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat the cells with varying concentrations of 2-Bromo-4'-hydroxyacetophenone (e.g., 10, 30, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IR, IR, p-AKT, and AKT overnight at 4°C.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the phosphorylation levels in inhibitor-treated cells to vehicle-treated cells to determine the inhibitory effect of 2-Bromo-4'-hydroxyacetophenone on PTP1B activity.
-
Analytical Data
¹H NMR (500 MHz, DMSO-d₆): δ 10.61 (s, 1H), 7.91-7.86 (m, 2H), 6.90-6.86 (m, 2H), 5.02 (s, 2H) ppm.[8]
¹³C NMR (125 MHz, DMSO-d₆): δ 190.3, 163.1, 131.4, 125.8, 115.5, 113.1, 41.7 ppm.[8]
Safety and Handling
2-Bromo-4'-hydroxyacetophenone is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause severe skin burns and eye damage.[9] It is also a lachrymator.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water.
Conclusion
2-Bromo-4'-hydroxyacetophenone is a valuable chemical entity for both synthetic chemistry and biomedical research. Its well-defined role as a covalent inhibitor of PTP1B and SHP-1 makes it an essential tool for investigating the intricacies of cellular signaling pathways. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively utilize this compound in their studies.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]
- 3. 2-Bromo-4'-hydroxyacetophenone | Phosphatase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-guided studies of the SHP-1/JAK1 interaction provide new insights into phosphatase catalytic domain substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 2-Bromo-4'-hydroxyacetophenone 2491-38-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
